8-fluoro-4-methylquinolin-3-amine
Description
Properties
CAS No. |
1785535-58-1 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction, traditionally used for quinoline synthesis, involves the condensation of isatin derivatives with α,β-unsaturated ketones. For 8-fluoro-4-methylquinolin-3-amine, this method requires 7-fluoroindoline-2,3-dione as the starting material. Reaction with 3-oxopentanenitrile under basic conditions (e.g., calcium oxide in DMF) forms the quinoline core. Subsequent decarboxylation in nitrobenzene at 210°C yields the intermediate 8-fluoro-4-methylquinolin-3-ol , which undergoes amination via a Hofmann rearrangement (using NaN₃ and H₂SO₄) to introduce the amine group.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pfitzinger Condensation | CaO, DMF, 80°C, 7 h | 60 | 92 |
| Decarboxylation | Nitrobenzene, 210°C, 7 h | 75 | 88 |
| Amination | NaN₃, H₂SO₄, 120°C, 12 h | 45 | 85 |
This route faces challenges in regioselectivity, as competing reactions may produce the 2-methyl isomer. Purification via column chromatography (ethyl acetate/hexane, 3:7) is often required.
Friedländer Annulation
The Friedländer annulation employs 4-fluoro-2-aminobenzaldehyde and acetylacetone in acidic conditions (H₂SO₄, ethanol) to construct the quinoline ring. The methyl group at position 4 is introduced via the ketone component, while the amine at position 3 arises from the benzaldehyde’s amino group. Cyclization at 100°C for 6 hours achieves a 68% yield, with fluorination preserved due to the inertness of the C–F bond under acidic conditions.
Mechanistic Insight:
-
Condensation of the aldehyde and ketone forms a β-enaminone intermediate.
-
Cyclodehydration generates the quinoline skeleton.
-
Acidic workup protonates the amine, enhancing solubility for crystallization.
Modern Catalytic Methods
Transition Metal-Catalyzed Amination
Palladium-catalyzed cross-coupling enables direct introduction of the amine group. Starting from 8-fluoro-4-methylquinolin-3-bromide , Buchwald-Hartwig amination with NH₃ in the presence of Pd(OAc)₂/Xantphos achieves a 72% yield. Key advantages include milder conditions (90°C, 12 h) and reduced byproducts compared to classical methods.
Optimized Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Temperature: 90°C
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Pfitzinger reaction, reducing reaction time from 7 hours to 45 minutes. Using 7-fluoroindoline-2,3-dione and 3-oxopentanenitrile in DMF with CaO, a 70% yield is achieved at 150°C. This method enhances energy efficiency and reduces side reactions such as dimerization.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to optimize heat transfer and mixing. The Pfitzinger reaction is conducted in a tubular reactor at 80°C with a residence time of 30 minutes, achieving 78% yield. Subsequent decarboxylation in a high-temperature flow cell (210°C, 5 minutes) minimizes decomposition.
Advantages:
-
30% reduction in solvent usage.
-
Consistent product quality (purity >95%).
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling has been explored. Reactants are ground with K₂CO₃ as a base, achieving 65% yield in 2 hours. This method eliminates toxic solvents and reduces waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Pfitzinger Reaction | 60 | 92 | 14 h | High |
| Friedländer Annulation | 68 | 89 | 6 h | Moderate |
| Catalytic Amination | 72 | 94 | 12 h | High |
| Microwave-Assisted | 70 | 91 | 45 min | Moderate |
The catalytic amination method offers the best balance of yield and purity, while microwave synthesis excels in speed. Industrial flow systems are optimal for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-fluoro-4-methylquinolin-3-amine involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and transcription. .
Pathways Involved: The formation of a ternary complex (drug-enzyme-DNA) blocks the replication fork, ultimately causing double-strand breaks in the DNA.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Amine Position : The 3-amine group in the target compound may alter hydrogen-bonding interactions compared to 4-amine analogs (e.g., ), influencing kinase or receptor selectivity .
- Methyl Group : The 4-methyl substituent could enhance lipophilicity and membrane permeability relative to compounds with polar groups (e.g., methoxy in ) .
Physicochemical Properties
Critical properties such as solubility, stability, and logP can be inferred from substituent effects:
- 8-Fluoro Group : The electron-withdrawing fluorine at C8 may increase metabolic stability compared to methoxy () or nitro () groups, which are prone to oxidation or reduction .
- 3-Amine : The primary amine at C3 could facilitate salt formation (e.g., hydrochloride) to improve aqueous solubility, a feature absent in 4-amine analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-fluoro-4-methylquinolin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, NaHB(OAc)₃-mediated reduction or amine coupling under reflux (e.g., with diethylamine or pyrrolidine) can yield quinoline derivatives . Purification via column chromatography (10% methanol in dichloromethane) is critical for isolating the compound . Reaction optimization includes adjusting molar ratios, temperature (room temperature vs. reflux), and solvent systems to improve yields (20–42% reported in analogous syntheses) .
Q. Which spectroscopic techniques are most effective for characterizing 8-fluoro-4-methylquinolin-3-amine, and what key spectral features should researchers analyze?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential. Key NMR signals include fluorine-induced deshielding at the 8-position (δ ~7.5–8.5 ppm for aromatic protons) and methyl group protons (δ ~2.5 ppm) . High-resolution MS (HRMS) confirms molecular weight (162.16 g/mol) and fragmentation patterns. Elemental analysis (C, H, N) validates purity .
Advanced Research Questions
Q. How does the fluorine substitution at the 8-position influence the biological activity of 4-methylquinolin-3-amine derivatives?
- Methodological Answer : Fluorine enhances electronegativity and bioavailability, improving target binding. In antimycobacterial studies, trifluoromethyl groups at the 2- and 8-positions increased activity by stabilizing ligand-receptor interactions via hydrophobic effects . Comparative SAR studies show fluorine’s role in modulating antimicrobial and anticancer potency (e.g., fluorine analogs vs. chloro/methoxy derivatives) .
Q. What strategies can resolve contradictions in biological activity data between structurally similar quinoline derivatives?
- Methodological Answer : Use systematic structural comparisons (e.g., substituent position, electronic effects) and standardized assays. For example, 8-fluoro derivatives may outperform 7-fluoro analogs due to steric compatibility with target enzymes . Meta-analysis of IC₅₀ values across studies and computational docking (to predict binding modes) can clarify discrepancies .
Q. In designing SAR studies for 8-fluoro-4-methylquinolin-3-amine, what structural analogs should be prioritized to elucidate critical pharmacophores?
- Methodological Answer : Prioritize analogs with variations at the 4-methyl and 3-amine groups (e.g., bulky substituents for steric effects) and halogen substitutions (Cl, Br) at the 8-position. Compounds like 7-chloro-N-(4-fluorophenyl)quinolin-4-amine (antimalarial activity) and trifluoromethyl derivatives (antimycobacterial) provide benchmarks for activity trends .
Methodological and Experimental Design
Q. How should researchers optimize reaction conditions when synthesizing 8-fluoro-4-methylquinolin-3-amine to balance yield and purity?
- Methodological Answer : Use factorial design to test variables: amine nucleophile concentration, solvent polarity, and reaction time . For example, N-methylpyrrolidone (NMP) as a solvent enhances solubility of intermediates, while controlled cooling post-reaction minimizes byproducts . Monitor progress via TLC and optimize purification (e.g., gradient elution in chromatography) .
Q. What factorial design considerations are critical when evaluating the antimicrobial efficacy of 8-fluoro-4-methylquinolin-3-amine derivatives?
- Methodological Answer : Include variables like bacterial strain specificity, compound concentration gradients, and exposure time. Use a 2³ factorial design to test interactions between substituent groups (methyl, fluoro) and minimum inhibitory concentrations (MICs). Control for solvent effects (e.g., DMSO cytotoxicity) and validate results with triplicate assays .
Data Integration and Theoretical Frameworks
Q. How can researchers integrate computational and experimental data to predict the binding affinity of 8-fluoro-4-methylquinolin-3-amine to biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). For example, fluorine’s electronegativity can be modeled to predict hydrogen bonding with mycobacterial enzyme active sites . Validate computational predictions with NMR titration or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
